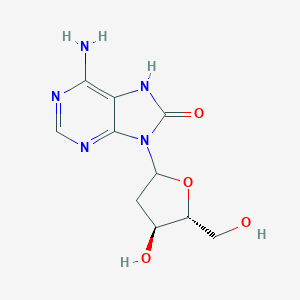
8-Oxo-2'-deoxyadenosine
Descripción general
Descripción
8-Oxo-2’-deoxyadenosine is a modified form of the nucleoside adenosine and serves as a biomarker for DNA damage and oxidative stress-related diseases like cancer, neurodegenerative disorders, and cardiovascular diseases . It is a crucial product in the biomedical industry used for studying and treating oxidative DNA damage caused by reactive oxygen species .
Synthesis Analysis
The synthesis of 8-Oxo-2’-deoxyadenosine involves oxidative damage to mitochondrial DNA (mtDNA) in the retinal pigment epithelium (RPE), which may play a key role in age-related macular degeneration (AMD) . A liquid chromatography-nanoelectrospray ionization-tandem mass spectrometry method has been developed for simultaneous analysis of 8-oxo-dG and 8-oxo-dA in human retinal DNA .Molecular Structure Analysis
8-Oxo-2’-deoxyadenosine is an analogue of adenosine, a nucleoside present in all living cells . It has been thoroughly examined for its ability to act as a ligand for G-protein-coupled receptors (GPCRs) and its capacity to modulate the activity of enzymes involved in adenosine metabolism .Chemical Reactions Analysis
8-Oxo-2’-deoxyadenosine is known for its photorepairing cyclobutane pyrimidine dimers . The dynamics of 8-oxo-dG under photodegradation are still being studied .Aplicaciones Científicas De Investigación
Application in Age-related Macular Degeneration (AMD) Research
Specific Scientific Field
Ophthalmology and Gerontology
Summary of the Application
8-Oxo-2’-deoxyadenosine is used in the study of Age-related Macular Degeneration (AMD), a leading cause of blindness among older adults in the developed world . The compound is used to measure oxidative damage to mitochondrial DNA (mtDNA) in the retinal pigment epithelium (RPE), which may play a key role in AMD
Application in Age-related Macular Degeneration (AMD) Research
Summary of the Application
8-Oxo-2’-deoxyadenosine is used in the study of Age-related Macular Degeneration (AMD), a leading cause of blindness among older adults in the developed world . The compound is used to measure oxidative damage to mitochondrial DNA (mtDNA) in the retinal pigment epithelium (RPE), which may play a key role in AMD .
Methods of Application or Experimental Procedures
A liquid chromatography-nanoelectrospray ionization-tandem mass spectrometry method was developed for simultaneous analysis of 8-oxo-2’-deoxyguanosine (8-oxo-dG) and 8-oxo-2’-deoxyadenosine (8-oxo-dA) in human retinal DNA . This method was applied to the analysis of retinal
Application in Age-related Macular Degeneration (AMD) Research
Methods of Application or Experimental Procedures
A liquid chromatography-nanoelectrospray ionization-tandem mass spectrometry method was developed for simultaneous analysis of 8-oxo-2’-deoxyguanosine (8-oxo-dG) and 8-oxo-2’-deoxyadenosine (8-oxo-dA) in human retinal DNA . This method was applied to the analysis of retinal DNA from donors with and without AMD .
Results or Outcomes
In mtDNA, the levels of 8-oxo-dG in controls and AMD donors averaged 170 and 188, and 8-oxo-dA averaged 11 and 17 adducts per 10^6 bases, respectively . In nuclear DNA, the levels of 8-oxo-dG in controls and AMD donors averaged 0.54 and 0.96, and 8-oxo-dA averaged 0.04 and 0.05 adducts per 10^6 bases, respectively .
Application in Genome-wide Analysis
Specific Scientific Field
Genomics and Bioinformatics
Summary of the Application
8-Oxo-2’-deoxyadenosine is used in genome-wide analysis to study its biological roles, including its role in sensing cellular oxidative stress .
Methods of Application or Experimental Procedures
A single-nucleotide resolution OG-sequencing method, named CLAPS-seq (Chemical Labeling And Polymerase Stalling Sequencing), was developed to measure the genome-wide distribution of both exogenous and endogenous OGs with high specificity .
Safety And Hazards
Direcciones Futuras
The future research directions include further studies investigating the pathophysiological role of 8-oxo-dG and 8-oxo-dA in AMD and other oxidative damage-related diseases in humans . The steady-state level of cellular OGs, estimated to be about 0.5∼1 lesion per 10^6 nucleotides (nt) in human cells, is tightly controlled by the balance between damage formation and repair .
Propiedades
IUPAC Name |
6-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c11-8-7-9(13-3-12-8)15(10(18)14-7)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H,14,18)(H2,11,12,13)/t4-,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWAUKFSFFRGLF-KVQBGUIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C3=NC=NC(=C3NC2=O)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3NC2=O)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Oxo-2'-deoxyadenosine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



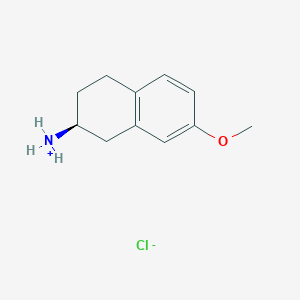
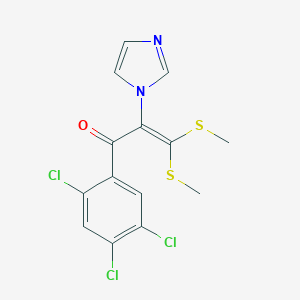
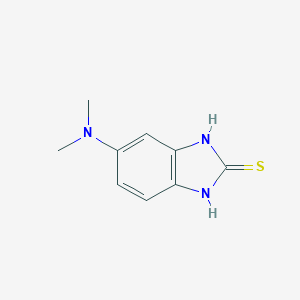
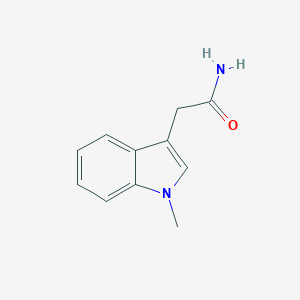
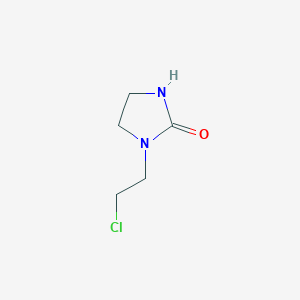
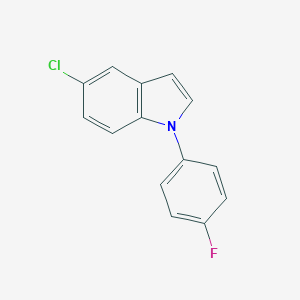
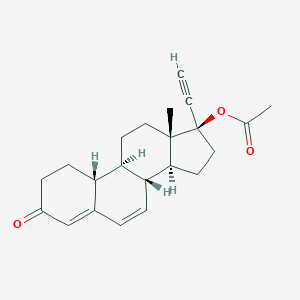
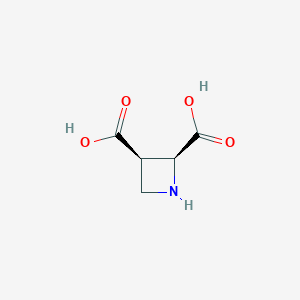
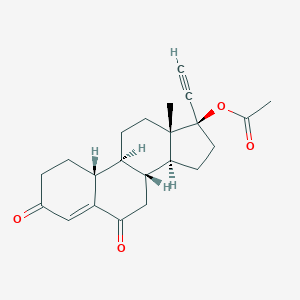
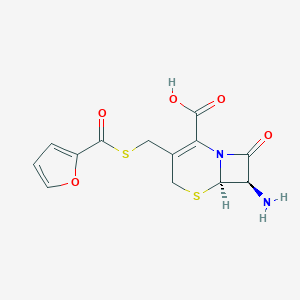
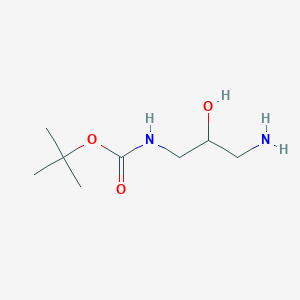
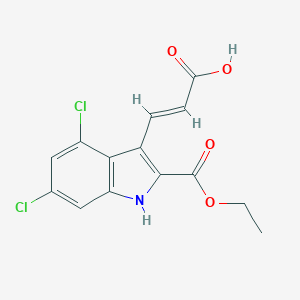
![[R-(R*,S*)]-3-tert-Butylcarbamoyl-4-oxiranylmethyl-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B120445.png)
![3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B120447.png)